![molecular formula C9H7FN2O2 B1449819 3-[(4-Fluorphenyl)methyl]-1,2,4-oxadiazol-5-ol CAS No. 1251317-25-5](/img/structure/B1449819.png)
3-[(4-Fluorphenyl)methyl]-1,2,4-oxadiazol-5-ol
Übersicht
Beschreibung
Oxadiazole or furadi azole ring containing derivatives are an important class of heterocyclic compounds . A heterocyclic five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds is known as oxadiazole .
Synthesis Analysis
An efficient route was reported for the synthesis of a novel 3- (4-fluorophenyl)-6-methyl-2- (propylthio)quinazolin-4 (3H)-one. The synthesized compound was prepared by a sulfur arylation reaction .
Chemical Reactions Analysis
The derivatives of the oxadiazole nucleus (1,3,4-oxadiazoles) show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral and antioxidant activity, etc. as reported in the literature .
Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Das 1,3,4-Oxadiazol-Gerüst, das in der Verbindung vorhanden ist, hat sich als vielversprechend für eine Vielzahl von biologischen Aktivitäten erwiesen, insbesondere für die Krebsbehandlung . Die Verbindung hat vielversprechende Ergebnisse gezeigt, wenn sie mit herausragenden Oxadiazol-Gerüsten kombiniert wird, die selektiv mit Nukleinsäuren, Enzymen und globulären Proteinen interagieren . Eine Vielzahl von Mechanismen, wie die Hemmung von Wachstumsfaktoren, Enzymen und Kinasen, tragen zu ihren antiproliferativen Wirkungen bei .
Enzymhemmung
Es wurde gezeigt, dass die Verbindung verschiedene Enzyme hemmt, die zur Proliferation von Krebszellen beitragen . Dazu gehören Thymidilatsynthase, HDAC, Topoisomerase II, Telomerase und Thymidinphosphorylase .
Induktion der Apoptose
Es wurde gezeigt, dass bestimmte alkylierte Verbindungen, die mit dem 1,3,4-Oxadiazol-Gerüst verwandt sind, die Apoptose induzieren . Dies ist ein Prozess, bei dem Zellen einen programmierten Zelltod durchlaufen, der ein entscheidender Mechanismus bei der Behandlung von Krankheiten wie Krebs ist .
Antibakterielle Aktivität
Einige Derivate der Verbindung wurden auf ihre potenzielle antibakterielle Aktivität untersucht. Dies macht die Verbindung zu einem potenziellen Kandidaten für die Entwicklung neuer antibakterieller Medikamente.
Antifungalaktivität
Neben ihren antibakteriellen Eigenschaften wurde die Verbindung auch auf ihre potenzielle antifungale Aktivität untersucht. Dies deutet darauf hin, dass die Verbindung zur Entwicklung von Antimykotika eingesetzt werden könnte.
Arzneimittelentwicklung
Die einzigartige Struktur der Verbindung bietet Potenzial für die Entwicklung von Medikamenten und gezielten Therapien. Sie kann zur Untersuchung molekularer Wechselwirkungen verwendet werden, was wertvolle Erkenntnisse für die Entwicklung neuer Medikamente liefern kann.
Wirkmechanismus
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 3-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-ol may also interact with various biological targets.
Mode of Action
It is known that similar compounds can disrupt processes related to dna replication , which may suggest a similar mechanism for 3-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-ol.
Biochemical Pathways
Similar compounds have been shown to exhibit a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 3-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-ol may affect a variety of biochemical pathways.
Result of Action
Similar compounds have shown potent antibacterial effects , suggesting that 3-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-ol may also have significant biological effects.
Vorteile Und Einschränkungen Für Laborexperimente
FPMO has several advantages for use in laboratory experiments. FPMO is relatively inexpensive, non-toxic, and has a low melting point, making it easy to handle and store. Additionally, FPMO is a versatile reagent and can be used in a wide range of reactions. However, FPMO is also a relatively unstable compound and can decompose in the presence of heat, light, and air.
Zukünftige Richtungen
The future of FPMO in scientific research is promising. FPMO can be used in the study of the mechanism of action of drugs, as well as in the study of the biochemical and physiological effects of various compounds. Additionally, FPMO can be used in the synthesis of organic compounds and pharmaceuticals. FPMO can also be used in the development of new drugs, as well as in the study of the effects of environmental pollutants on human health. Finally, FPMO can be used in the development of new materials, such as polymers and nanomaterials.
Eigenschaften
IUPAC Name |
3-[(4-fluorophenyl)methyl]-4H-1,2,4-oxadiazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2/c10-7-3-1-6(2-4-7)5-8-11-9(13)14-12-8/h1-4H,5H2,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTUXEFMWGKHOLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NOC(=O)N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


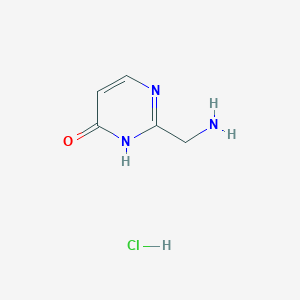
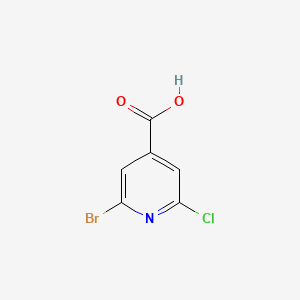
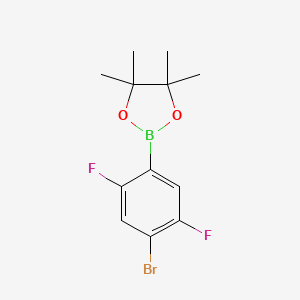
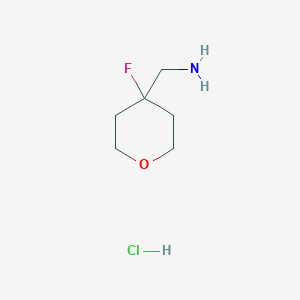
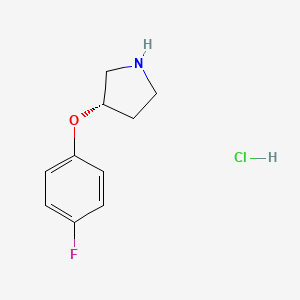
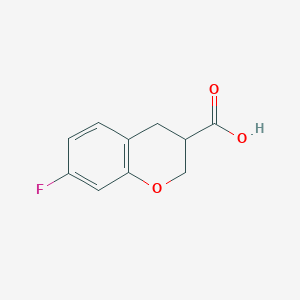
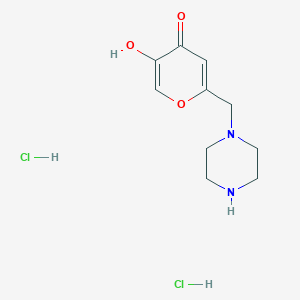
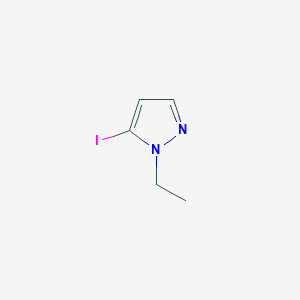
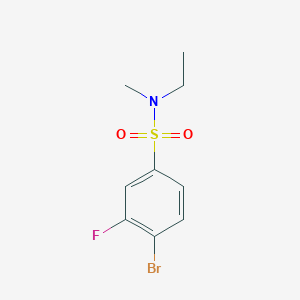
![2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}pentanoic acid](/img/structure/B1449750.png)
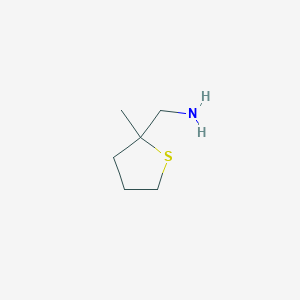
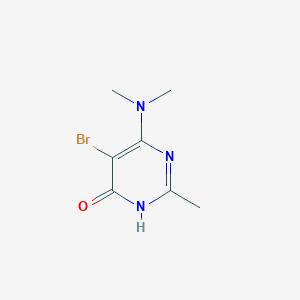
![6-amino-2-{[3-(trifluoromethyl)phenyl]amino}pyrimidin-4(3H)-one](/img/structure/B1449757.png)
![6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1449758.png)
